molecular formula C18H18N2O4S B5223467 2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid CAS No. 433688-03-0

2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B5223467
CAS No.: 433688-03-0
M. Wt: 358.4 g/mol
InChI Key: VYIXPNZNWRTAOK-UHFFFAOYSA-N
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Description

2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core, a propoxyphenyl group, and a carbamothioyl linkage

Properties

IUPAC Name

2-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-2-11-24-13-9-7-12(8-10-13)16(21)20-18(25)19-15-6-4-3-5-14(15)17(22)23/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIXPNZNWRTAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367818
Record name STK108335
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433688-03-0
Record name STK108335
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to form the carbamothioyl derivative. Finally, this intermediate is coupled with 2-aminobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The propoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-propoxybenzoic acid: Shares the propoxyphenyl group but lacks the carbamothioyl and benzoic acid moieties.

    2-aminobenzoic acid: Contains the benzoic acid core but lacks the propoxyphenyl and carbamothioyl groups.

    Thiourea derivatives: Compounds with similar carbamothioyl linkages but different aromatic groups.

Uniqueness

2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its combination of a benzoic acid core, a propoxyphenyl group, and a carbamothioyl linkage. This structural arrangement imparts specific chemical reactivity and biological activity, making it distinct from other related compounds.

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